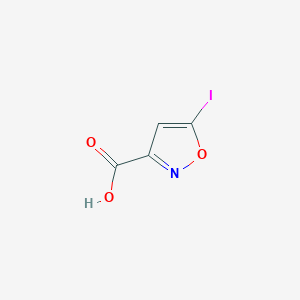

5-Iodo-1,2-oxazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2INO3/c5-3-1-2(4(7)8)6-9-3/h1H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXFEBIJHCTRAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Sourcing and Technical Utilization of 5-Iodoisoxazole-3-carboxylic Acid

Executive Summary

5-iodoisoxazole-3-carboxylic acid is a high-value heterocyclic scaffold employed primarily in the synthesis of biologically active compounds. Its structural uniqueness lies in the orthogonality of its functional groups: the C3-carboxylic acid serves as a handle for amide coupling or esterification, while the C5-iodide provides a reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

Critical Technical Insight: Commercially, this compound is rarely stocked as the free acid due to decarboxylation risks and stability issues upon long-term storage. The industry standard is to procure the Ethyl Ester derivative (CAS 149286-19-1) and perform a controlled hydrolysis in situ or immediately prior to use. This guide focuses on this "Buy-and-Convert" strategy to ensure reagent integrity.

Part 1: Chemical Profile & Critical Specifications

Before sourcing, verify the identity of the material against these specifications. Note that while the free acid is the target, the source is often the ester.

| Feature | Target: Free Acid | Sourcing Proxy: Ethyl Ester |

| Chemical Name | 5-iodoisoxazole-3-carboxylic acid | Ethyl 5-iodoisoxazole-3-carboxylate |

| CAS Number | Not widely listed (Custom) | 149286-19-1 |

| Molecular Formula | C₄H₂INO₃ | C₆H₆INO₃ |

| Molecular Weight | 238.97 g/mol | 267.02 g/mol |

| Physical State | Off-white solid (unstable) | White to pale yellow crystalline solid |

| Storage | -20°C, Dark, Inert Atmosphere | 2-8°C, Dark, Desiccated |

| Key Reactivity | C5-I (Electrophile), C3-COOH (Nucleophile/Electrophile) | C5-I (Electrophile), C3-COOEt (Protected) |

Part 2: Market Analysis (Suppliers & Price)[1]

Sourcing Strategy: The "Buy-and-Convert" Protocol

Direct sourcing of the free acid is often restricted to custom synthesis (FTE-based) which inflates costs ($2,000+/g). The recommended route is purchasing the ethyl ester from catalog suppliers.

Supplier Tiering (Ethyl Ester CAS 149286-19-1)[2][3]

| Supplier Tier | Representative Vendors | Est. Price Range (USD) | Lead Time | Recommended Use |

| Tier 1: Aggregators | MolPort, eMolecules | $150 - $300 / 1g | 2-3 Weeks | Initial Screening |

| Tier 2: Catalog | Apollo Scientific, Combi-Blocks, Enamine | $80 - $200 / 1g | 3-5 Days | Process Optimization |

| Tier 3: Bulk/Custom | WuXi AppTec, Pharmablock | Negotiated (<$50/g) | 4-8 Weeks | Pilot Plant Scale (>100g) |

Note: Prices fluctuate based on raw material costs (iodine) and batch availability. Always request a Certificate of Analysis (CoA) confirming >97% purity by HPLC.

Part 3: Technical Protocols (Self-Validating Systems)

Protocol A: Controlled Hydrolysis (Ester to Acid)

Objective: Generate fresh 5-iodoisoxazole-3-carboxylic acid from the stable ethyl ester precursor. Validation: The disappearance of the ethyl triplet/quartet in ¹H NMR confirms conversion.

-

Dissolution: Dissolve 1.0 eq of Ethyl 5-iodoisoxazole-3-carboxylate in THF:Water (3:1 ratio).

-

Saponification: Add 2.5 eq of LiOH·H₂O at 0°C.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Checkpoint: Ester spot (Rf ~0.6) should disappear; Acid spot (baseline) appears.

-

-

Workup (Critical):

-

Acidify carefully with 1M HCl to pH 2–3 at 0°C. Do not use strong mineral acids at high temps to avoid decarboxylation.

-

Extract with EtOAc (3x).

-

Dry over Na₂SO₄ and concentrate in vacuo at <30°C.

-

-

Storage: Use immediately. Do not store the free acid for >48 hours.

Protocol B: Quality Control (QC)

System: HPLC-UV/Vis (254 nm)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: MeCN.

-

Gradient: 5% B to 95% B over 10 min.

-

Acceptance Criteria: Single peak >95% area integration. No des-iodo impurities (check MS for mass loss of 126 Da).

Part 4: Synthetic Utility & Visualization

The following diagram illustrates the strategic workflow for utilizing this scaffold, highlighting the "Buy vs. Make" decision and downstream applications.

Figure 1: Strategic sourcing and reactivity workflow. The green node represents the commercial entry point; blue nodes represent downstream medicinal chemistry applications.

Reactivity Logic

-

C5-Iodine: This is an electron-deficient site on the isoxazole ring. It is highly reactive toward oxidative addition with Palladium (0).

-

Caution: The C-I bond is sensitive to photo-degradation. Reactions should be run in the dark or low light.

-

-

C3-Carboxyl: The position 3 is relatively stable, but the proximity to the nitrogen in the ring can affect pKa. Standard amide coupling reagents (HATU, T3P) work well.

Part 5: Handling & Safety Data

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Iodine Stability: Iodinated heterocycles can liberate free iodine (

) upon decomposition, turning samples brown/purple.-

Mitigation: Store under Argon. If discoloration occurs, wash an organic solution of the compound with 5% sodium thiosulfate solution to regenerate the white solid.

-

-

Light Sensitivity: Store in amber vials wrapped in foil.

References

-

PubChem. (n.d.). 5-Methylisoxazole-3-carboxylic acid (Related Structure & Properties). National Library of Medicine. Retrieved February 15, 2026, from [Link]

-

National Institutes of Health (NIH). (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids. PubMed. Retrieved February 15, 2026, from [Link]

Methodological & Application

Suzuki coupling conditions for 5-iodo-isoxazole-3-carboxylic acid

Topic: Suzuki coupling conditions for 5-iodo-isoxazole-3-carboxylic acid Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Suzuki-Miyaura Coupling of 5-Iodo-isoxazole-3-carboxylic Acid

Executive Summary

The isoxazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in glutamate agonists and antibacterial agents. However, the functionalization of 5-iodo-isoxazole-3-carboxylic acid presents a distinct "orthogonal challenge":

-

The Acidic Proton: The free carboxylic acid (

) can poison palladium catalysts and sequester base, stalling the transmetallation step. -

Ring Lability: The isoxazole ring is essentially a masked 1,3-dicarbonyl system. Under harsh basic conditions (strong alkoxides or hydroxides), the O-N bond is prone to cleavage, leading to ring fragmentation into nitriles.

This guide provides a Gold Standard Protocol (Ester Route) for maximum reliability and a Direct Coupling Protocol for rapid screening, grounded in mechanistic stability.

Mechanistic Insight & Strategy

To successfully couple this substrate, one must navigate the stability profile of the isoxazole ring.

-

The C5 Vulnerability: The C5 position of the isoxazole ring is electron-deficient. Oxidative addition of Pd(0) occurs readily at the C-I bond. However, this same electron deficiency makes the ring susceptible to nucleophilic attack by hard bases at C5, leading to ring opening.

-

Base Selection: Carbonate (

) and Phosphate ( -

Ligand Choice: Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are recommended to stabilize the Pd(II) intermediate and prevent rapid protodehalogenation, a common side reaction with electron-poor heteroaryl halides.

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the optimal synthetic pathway.

Caption: Decision matrix for coupling 5-iodo-isoxazole-3-carboxylic acid. Route A is preferred for scale-up; Route B is for rapid analoging.

Experimental Protocols

Protocol A: The "Gold Standard" (Ester Route)

Recommended for scale-up (>100 mg) and critical intermediates.

Rationale: Converting the acid to a methyl ester eliminates catalyst poisoning by the acidic proton and improves solubility in organic solvents, allowing for milder anhydrous coupling conditions if necessary.

Step 1: Esterification

-

Dissolve 5-iodo-isoxazole-3-carboxylic acid (1.0 equiv) in anhydrous Methanol (0.5 M).

-

Cool to 0°C. Add Thionyl Chloride (SOCl₂) (2.0 equiv) dropwise.

-

Reflux for 2-4 hours. Monitor by LCMS (Acid mass -> Methyl ester mass +14).

-

Concentrate in vacuo to afford the methyl ester. (Usually quantitative; use directly).

Step 2: Suzuki Coupling

-

Reagents:

-

Procedure:

-

Charge a reaction vial with the Methyl ester, Boronic acid, and Base.

-

Degas: Sparge with Nitrogen or Argon for 10 minutes (Critical to prevent homocoupling).

-

Seal and heat to 80°C for 4–16 hours.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄. Purify via flash chromatography (Hexanes/EtOAc).

-

Step 3: Saponification

-

Dissolve the coupled ester in THF/Water (3:1).

-

Add LiOH·H₂O (2.0 equiv). Stir at Room Temperature.

-

Note: Avoid heating if possible to preserve the isoxazole ring.

-

-

Acidify carefully with 1N HCl to pH 3–4. Extract with EtOAc.[3]

Protocol B: Direct Acid Coupling (Advanced)

Recommended for high-throughput library generation where step-count reduction is priority.

Rationale: Uses water-soluble ligands or robust catalyst systems to overcome the free acid issues. Requires excess base to form the carboxylate salt in situ.

-

Reagents:

-

Substrate: 5-iodo-isoxazole-3-carboxylic acid (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos or XPhos (10 mol%)

-

Alternative:Pd(dtbpf)Cl₂ (Robust for heteroaryls)

-

-

Base: K₃PO₄ (4.0 equiv) - Must use excess to neutralize acid and activate boron.

-

Solvent: n-Butanol / Water (3:1) or DMF / Water (4:1)[1]

-

-

Procedure:

-

Combine Acid, Boronic Acid, and Base in the vial.[3]

-

Add solvents and degas thoroughly.

-

Add Pre-complexed Catalyst (or Pd + Ligand).

-

Heat to 90°C .

-

Workup: The product will be in the aqueous phase (as salt) or organic phase depending on pH. Acidify aqueous layer to pH 4 to precipitate/extract the product.

-

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and specific remedies for the isoxazole scaffold.

| Failure Mode | Observation (LCMS/NMR) | Root Cause | Remedial Action |

| Protodehalogenation | Mass of [M-I+H] (Des-iodo product) | Hydride transfer from solvent or ligand; Pd insertion into C-H. | Switch solvent to Toluene/Water or DME . Lower temp to 60°C. Use Pd(dppf)Cl₂ . |

| Ring Fragmentation | Complex mixture; Nitrile signals in IR/CNMR. | Base is too strong (attacking C5). | Switch base from Na₂CO₃ to NaHCO₃ or KF . Avoid DMF (can decompose to dimethylamine). |

| Homocoupling | Dimer of Boronic Acid (Ar-Ar). | Oxygen presence; Slow oxidative addition. | Degas longer. Increase Boronic acid to 1.5 eq. |

| No Reaction | Starting material remains. | Catalyst poisoning by free acid (if using Protocol B). | Switch to Protocol A (Ester). Ensure 4.0 eq base is used in Protocol B. |

Mechanistic Pathway Diagram

Understanding the competition between coupling and side reactions is vital.

Caption: Kinetic competition between the productive Suzuki cycle (Yellow) and destructive side pathways (Red).

References

-

Vertex Pharmaceuticals.The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. (Discusses isoxazole stability and coupling of 4-iodoisoxazoles).

-

Common Organic Chemistry.Suzuki Reaction Conditions and Protocols. (General protocols for heteroaryl halides).

-

Organic Chemistry Portal.Suzuki Coupling Mechanism and Recent Developments.

-

Yoneda Labs.Suzuki-Miyaura Cross-Coupling: Practical Guide.

Sources

- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

Sonogashira coupling with 5-iodo-1,2-oxazole-3-carboxylic acid

Application Note & Protocol

Title: Sonogashira Coupling with 5-iodo-1,2-oxazole-3-carboxylic acid: A Comprehensive Guide to Synthesis, Optimization, and Mechanistic Considerations

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp) bonds.[1][2] This guide provides a detailed technical overview and a robust experimental protocol for the palladium and copper co-catalyzed Sonogashira coupling of this compound. The 1,2-oxazole-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, and its functionalization via C-C bond formation is of significant interest to researchers in drug discovery.[3] This document delves into the reaction mechanism, provides a validated step-by-step protocol, discusses critical parameters for optimization, and offers field-tested troubleshooting advice to navigate the unique challenges presented by this heterocyclic substrate, particularly the interplay between the acidic carboxylic acid function and the basic reaction conditions.

Theoretical and Mechanistic Background

The Sonogashira Reaction: An Overview

First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, the Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides.[1] Its power lies in its operational simplicity and the mild reaction conditions required, which has led to its widespread use in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[2][4] The reaction typically employs a dual catalytic system: a palladium complex and a copper(I) co-catalyst, in the presence of an amine base.[5]

The Dual Catalytic Cycle

The widely accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4]

-

The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodide bond of the 5-iodo-1,2-oxazole, forming a Pd(II) intermediate.[1]

-

The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide species.[4][6] This step is crucial as it activates the alkyne for the subsequent step.

-

Transmetalation and Reductive Elimination: The copper acetylide then transmetalates with the Pd(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1][7]

Caption: A simplified representation of the dual catalytic cycles in the Sonogashira reaction.

Challenges with Heterocyclic and Acidic Substrates

-

Oxazole Ring Stability: The 1,2-oxazole ring is an electron-deficient heterocycle. While generally stable to the mild conditions of the Sonogashira reaction, prolonged heating or the use of exceptionally strong bases can potentially lead to ring-opening or side reactions.[8][9] The C5 position, where the iodine is located, is suitable for oxidative addition.

-

The Carboxylic Acid Moiety: The presence of a free carboxylic acid (pKa ≈ 4-5) presents the most significant challenge. The amine bases used in the reaction (e.g., triethylamine, pKa ≈ 10.7) are strong enough to deprotonate the carboxylic acid, forming a carboxylate salt in situ. This has several implications:

-

Base Stoichiometry: At least one extra equivalent of the amine base is required to neutralize the carboxylic acid, in addition to the amount needed to neutralize the HI generated during the reaction and facilitate the copper cycle.

-

Solubility: The formation of the carboxylate salt can significantly alter the solubility of the starting material and product, which must be considered when choosing a solvent.

-

Purification: The final product is an acid, which may complicate standard silica gel chromatography. Acidic or buffered eluents may be required, or the product might be purified as its ester derivative after the reaction.

-

Experimental Application & Protocols

This section provides a detailed, step-by-step protocol for a model reaction between this compound and phenylacetylene.

Materials and Reagents

-

Substrates: this compound (1.0 eq), Phenylacetylene (1.2 eq)

-

Catalysts: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2-5 mol%), Copper(I) iodide [CuI] (4-10 mol%)

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0-4.0 eq)

-

Solvent: Anhydrous, degassed N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Inert Gas: High-purity Argon or Nitrogen

-

Workup: 1M Hydrochloric acid (HCl), Ethyl acetate, Brine (saturated NaCl solution)

-

Purification: Silica gel for column chromatography

Experimental Workflow Diagram

Caption: A step-by-step flowchart for the Sonogashira coupling protocol.

Step-by-Step Protocol

-

Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 269 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (e.g., 21 mg, 0.03 mmol, 3 mol%), and CuI (e.g., 8 mg, 0.04 mmol, 4 mol%).

-

Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[4]

-

Solvent and Reagent Addition: Through the septum, add anhydrous, degassed DMF (5 mL) via syringe. Stir the resulting suspension for 5 minutes. Add triethylamine (e.g., 0.42 mL, 3.0 mmol, 3.0 eq) followed by the dropwise addition of phenylacetylene (e.g., 0.13 mL, 1.2 mmol, 1.2 eq).

-

Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C. The reaction progress should be monitored periodically.

-

Monitoring: Spot a small aliquot of the reaction mixture (quenched with a drop of dilute HCl and extracted into ethyl acetate) onto a TLC plate to check for the consumption of the starting iodo-oxazole. LC-MS can also be used for more precise monitoring.

-

Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 1M HCl (20 mL). This step protonates the carboxylate product and neutralizes the excess amine base.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel. A solvent system such as hexane/ethyl acetate with the addition of 0.5-1% acetic acid can be effective to ensure good peak shape and prevent tailing of the acidic product.

Parameter Optimization & Troubleshooting

The success of the Sonogashira coupling often depends on the fine-tuning of several parameters. The following table summarizes key variables and their potential impact on the reaction with this compound.

| Parameter | Variable Options | Rationale & Field Insights |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ | PdCl₂(PPh₃)₂ is often a robust and air-stable precatalyst.[1] Pd(0) sources like Pd(PPh₃)₄ can be more active but are more sensitive to air. Catalyst loading is typically 1-5 mol%.[10][11] |

| Copper Co-catalyst | CuI, CuBr, CuTC | CuI is the most common and effective co-catalyst.[4] Copper-free conditions are possible but often require specialized ligands and higher temperatures, which may not be ideal for the oxazole ring.[5][7] |

| Base | Et₃N, DIPEA, Piperidine, K₂CO₃ | An amine base is required for the copper cycle.[4] For this acidic substrate, 3-4 equivalents of a liquid amine like Et₃N or DIPEA are recommended to act as both the catalytic base and to neutralize the substrate and HI byproduct. |

| Ligand | PPh₃, Xantphos, None | If using a catalyst like Pd(OAc)₂, an external phosphine ligand is required (e.g., 2-4 eq relative to Pd). PdCl₂(PPh₃)₂ already contains ligands. Bulky, electron-rich ligands can sometimes improve efficiency.[1] |

| Solvent | DMF, THF, Dioxane, Acetonitrile | DMF and THF are excellent choices. The solvent must be anhydrous and degassed. The choice can affect the solubility of the carboxylate salt intermediate. |

| Temperature | Room Temp to 60 °C | Start at room temperature. Gentle heating can increase the reaction rate, but temperatures above 60-70 °C should be avoided to minimize the risk of oxazole ring decomposition.[8] |

Troubleshooting Common Issues

-

Problem: Low or no conversion of starting material.

-

Cause & Solution: The palladium catalyst may be inactive. Ensure a strict inert atmosphere and use freshly degassed solvents. The base may be of poor quality or contain water; use a fresh bottle.

-

-

Problem: Formation of a significant amount of alkyne homocoupling product (di-yne).

-

Cause & Solution: This is the Glaser coupling, a copper-catalyzed oxidative side reaction.[4] It indicates the presence of oxygen. Improve the degassing procedure and maintain a positive pressure of inert gas throughout the reaction.

-

-

Problem: TLC shows a new spot, but the product cannot be isolated (decomposition).

-

Cause & Solution: The oxazole ring may be unstable under the reaction or workup conditions.[8] Avoid excessive heating. During workup, perform the acidic quench at 0 °C and proceed with extraction promptly.

-

-

Problem: The product streaks badly during column chromatography.

-

Cause & Solution: The free carboxylic acid interacts strongly with the silica gel. Add a small amount of acetic acid (0.5-1%) to the eluent to suppress deprotonation and improve the peak shape.

-

Conclusion

The Sonogashira coupling of this compound is a highly effective method for synthesizing novel C5-alkynylated oxazole derivatives. By understanding the dual catalytic mechanism and carefully controlling the reaction parameters—particularly the base stoichiometry and the exclusion of oxygen—researchers can achieve high yields of the desired products. The protocol and troubleshooting guide presented here offer a validated starting point for scientists and drug development professionals to successfully employ this powerful transformation in their synthetic campaigns.

References

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 15, 2026, from [Link]

-

Plenio, H., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4844. Retrieved February 15, 2026, from [Link]

-

Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1843. Retrieved February 15, 2026, from [Link]

-

Heravi, M. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7486-7541. Retrieved February 15, 2026, from [Link]

-

Li, J., et al. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. Tetrahedron Letters, 60(10), 734-738. Retrieved February 15, 2026, from [Link]

-

Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved February 15, 2026, from [Link]

-

Shafi, S., et al. (2020). Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Heravi, M. M., et al. (2018). Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. Retrieved February 15, 2026, from [Link]

-

The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. Retrieved February 15, 2026, from [Link]

-

ChemSurvival. (2016, August 10). Sonogashira Coupling Reaction Mechanism [Video]. YouTube. Retrieved February 15, 2026, from [Link]

-

Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. Retrieved February 15, 2026, from [Link]

-

Request PDF. (2022, March 14). C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

-

Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

Smith, R. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1937–1953. Retrieved February 15, 2026, from [Link]

-

Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity. (n.d.). Digital Repository. Retrieved February 15, 2026, from [Link]

-

Smith, R. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Retrieved February 15, 2026, from [Link]

-

Synthesis of 5-Iodo-1,2,3-triazole-Containing Macrocycles Using Copper Flow Reactor Technology | Scilit. (n.d.). Retrieved February 15, 2026, from [Link]

-

Zhu, C., & Ma, S. (2014). Efficient carbazole synthesis via Pd/Cu-cocatalyzed cross-coupling/isomerization of 2-allyl-3-iodoindoles and terminal alkynes. Organic Letters, 16(6), 1542–1545. Retrieved February 15, 2026, from [Link]

-

Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (n.d.). Research Journal of Science and Technology. Retrieved February 15, 2026, from [Link]

-

Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a]. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis of 5-Organotellanyl-1H-1,2,3-triazoles: Functionalization of the 5-Position Scaffold by the Sonogashira Cross-Coupling Reaction | Request PDF. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. ACS Publications. Retrieved February 15, 2026, from [Link]

-

One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PubMed. Retrieved February 15, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]

- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols for the Functionalization of the 5-Position in 1,2-Oxazole-3-Carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Isoxazole Scaffold

The 1,2-oxazole (isoxazole) ring is a privileged five-membered heterocyclic scaffold that features prominently in medicinal chemistry and materials science.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and dipole interactions make it a cornerstone for the design of pharmacologically active agents.[2][3] Specifically, the 1,2-oxazole-3-carboxylic acid framework is a key building block found in numerous therapeutic candidates, including anti-inflammatory, antimicrobial, and anticancer agents.[2][4][5]

Functionalization of the isoxazole ring allows for the precise tuning of a molecule's steric and electronic properties to optimize its biological activity and pharmacokinetic profile. The C5 position is of particular strategic importance. Modification at this site directly influences the molecule's interaction with biological targets and can significantly alter its potency and selectivity. This guide provides a detailed overview of robust and reproducible strategies for the targeted functionalization of the 5-position of 1,2-oxazole-3-carboxylic acids, aimed at researchers, scientists, and drug development professionals.

Core Synthetic Strategies: A Dichotomy of Approach

The introduction of substituents at the C5 position can be broadly achieved through two distinct strategic approaches:

-

Constructive Strategy: Building the isoxazole ring with the desired C5-substituent already incorporated into one of the precursors. This is predominantly achieved via [3+2] cycloaddition reactions.

-

Post-Modification Strategy: Performing a direct functionalization on a pre-formed isoxazole ring. This often involves C-H activation or metal-halogen exchange followed by cross-coupling reactions.

Each approach offers unique advantages and is suited to different synthetic goals and substrate complexities.

Strategy I: Constructive Approach via [3+2] Cycloaddition

The most reliable and regioselective method for preparing 5-substituted isoxazoles is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[6][7][8] The alkyne component serves as the precursor for the C4 and C5 positions of the resulting isoxazole ring.

Mechanism and Rationale

Nitrile oxides, typically generated in situ from aldoximes or hydroximoyl halides, are highly reactive 1,3-dipoles. They react readily with dipolarophiles, such as terminal alkynes, to form the isoxazole ring. The regioselectivity of this reaction is generally high, with the oxygen atom of the nitrile oxide adding to the more substituted carbon of the alkyne, thus placing the 'R' group of the alkyne at the 5-position of the isoxazole.

Workflow for Cycloaddition

The general workflow involves the in situ generation of the nitrile oxide in the presence of the desired terminal alkyne. This avoids the isolation of the often-unstable nitrile oxide intermediate.

Caption: General workflow for the synthesis of 5-substituted isoxazoles.

Detailed Protocol: Synthesis of 5-Phenyl-1,2-oxazole-3-carboxylic acid Ethyl Ester

This protocol details the synthesis of a model compound using an in situ generation of the nitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate.

Materials:

-

Ethyl 2-chloro-2-(hydroxyimino)acetate

-

Phenylacetylene

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

To a stirred solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and phenylacetylene (1.2 eq) in anhydrous DCM (0.2 M) at 0 °C, add triethylamine (2.5 eq) dropwise over 15 minutes.

-

Causality: Triethylamine acts as a base to facilitate the elimination of HCl, generating the nitrile oxide in situ. The reaction is run at 0 °C to control the exothermic reaction and minimize side-product formation.

-

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Causality: The aqueous washes remove triethylamine hydrochloride salt and other water-soluble impurities.

-

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 5-phenyl-1,2-oxazole-3-carboxylate.

-

(Optional) The ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).

Strategy II: Direct C-H Functionalization of the Pre-formed Ring

Mechanism and Rationale

Direct C-H arylation typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism or related pathways.[11] The C5-proton of the isoxazole ring is the most acidic, making it susceptible to deprotonation by a carboxylate base coordinated to the palladium catalyst. This generates a palladacycle intermediate, which then undergoes reductive elimination with an aryl halide to form the C-C bond and regenerate the active catalyst.

Key Parameters for Successful C-H Arylation

| Parameter | Role & Rationale | Typical Conditions |

| Catalyst | Palladium(II) source, e.g., Pd(OAc)₂ or PdCl₂(MeCN)₂.[10] | 2-5 mol% |

| Ligand | Often phosphine-based (e.g., DPPBz) but can be ligandless.[10][11] | 5-10 mol% |

| Base | Crucial for the C-H activation step. K₂CO₃, Cs₂CO₃, or KOAc are common. | 2.0-3.0 equivalents |

| Solvent | High-boiling polar aprotic solvents like DMA, DMF, or anisole are preferred.[10][11] | 0.1 - 0.5 M |

| Aryl Partner | Aryl iodides and bromides are most effective.[9][10] | 1.1 - 1.5 equivalents |

Detailed Protocol: Palladium-Catalyzed Direct C5-Arylation of Ethyl Isoxazole-3-carboxylate

This protocol describes a representative procedure for the direct arylation of a pre-formed isoxazole ring with an aryl bromide.[10]

Materials:

-

Ethyl isoxazole-3-carboxylate

-

4-Bromotoluene (or other aryl bromide)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium acetate (KOAc)

-

Dimethylacetamide (DMA), anhydrous

-

Toluene

-

Celite

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine ethyl isoxazole-3-carboxylate (1.0 eq), 4-bromotoluene (1.2 eq), Pd(OAc)₂ (5 mol%), and KOAc (2.0 eq).

-

Causality: An inert atmosphere is critical to prevent oxidation and deactivation of the palladium catalyst. KOAc is a mild base that facilitates the C-H activation without promoting unwanted side reactions.

-

-

Add anhydrous DMA (0.2 M) via syringe.

-

Seal the tube and place it in a preheated oil bath at 120-140 °C. Stir vigorously for 18-24 hours.

-

Causality: High temperatures are required to overcome the activation energy for both C-H bond cleavage and the catalytic cycle turnover.

-

-

After cooling to room temperature, dilute the reaction mixture with toluene.

-

Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional toluene.

-

Combine the organic filtrates and wash with water (3x) to remove DMA, followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to isolate the desired ethyl 5-(p-tolyl)isoxazole-3-carboxylate.

Summary and Outlook

The functionalization of the 5-position in 1,2-oxazole-3-carboxylic acid is a critical operation in modern synthetic and medicinal chemistry. The choice between a constructive cycloaddition approach and a post-modification C-H functionalization strategy depends on the specific target molecule, substrate availability, and desired point of diversification.

Caption: Decision workflow for selecting a synthetic strategy.

Future developments will likely focus on expanding the scope of C-H functionalization to include a wider range of coupling partners and developing more sustainable, lower-temperature catalytic systems. The continued innovation in this area will undoubtedly accelerate the discovery of novel isoxazole-based molecules with significant therapeutic and technological potential.

References

-

Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. International Journal of Molecular Sciences. [Link]

-

Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. PubMed. [Link]

-

Regioselective Synthesis of 5-Substituted 3-(-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Pote. MDPI. [Link]

-

Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. PubMed. [Link]

-

ORGANIC CHEMISTRY - RSC Publishing. Royal Society of Chemistry. [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

Studies on Selective Metalation and Cross Coupling Reactions of Oxazoles. ResearchGate. [Link]

-

Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. [Link]

-

Metalation studies of trisubstituted oxazoles. American Chemical Society. [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

-

Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. ResearchGate. [Link]

-

Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. PMC. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

-

CH Bond activation of 2-isobutylthiazole at C5 position catalysed by Pd-N-heterocyclic carbene complexes. AVESİS. [Link]

-

Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. ResearchGate. [Link]

-

Pd‐catalyzed C−H arylations of isoxazoles. ResearchGate. [Link]

-

Metalation of Oxazole−Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles. The Journal of Organic Chemistry. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]

-

One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. [Link]

-

Development of a method for the synthesis of 2,4,5- trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals. [Link]

-

Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

-

5-Methyl-1,2-oxazole-3-carboxylic acid. PMC. [Link]

-

A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. ResearchGate. [Link]

Sources

- 1. ijpca.org [ijpca.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. real.mtak.hu [real.mtak.hu]

- 9. Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 5-Iodo-1,2-oxazole-3-carboxylic Acid

An Application Note and In-Depth Protocol for the Hydrolysis of Ethyl 5-iodo-1,2-oxazole-3-carboxylate

The 5-iodo-1,2-oxazole-3-carboxylic acid scaffold is a highly valuable building block in medicinal chemistry and drug development. The carboxylic acid moiety serves as a versatile handle for amide bond formation and other key derivatizations, while the iodo-substituted oxazole ring provides a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse molecular complexity.[1] This dual functionality makes it a privileged precursor for synthesizing targeted libraries of compounds for screening against various biological targets. This application note provides a detailed, field-tested protocol for the efficient hydrolysis of ethyl 5-iodo-1,2-oxazole-3-carboxylate to its corresponding carboxylic acid, grounded in established chemical principles and tailored to address the specific challenges of this heterocyclic system.

Pillar 1: Chemical Principles & Strategic Considerations

The conversion of an ester to a carboxylic acid is a fundamental transformation known as hydrolysis. While this reaction can be catalyzed by either acid or base, base-catalyzed hydrolysis, or saponification, is overwhelmingly preferred for its practical advantages.

Why Base-Catalyzed Hydrolysis is Superior: The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like LiOH or NaOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group.[2] In the final, crucial step, the highly basic ethoxide deprotonates the newly formed carboxylic acid. This acid-base reaction is effectively irreversible and drives the equilibrium entirely towards the formation of the carboxylate salt and ethanol.[3][4] This circumvents the equilibrium limitations often encountered in acid-catalyzed hydrolysis.[3]

Substrate-Specific Challenges: While the hydrolysis mechanism is straightforward, the stability of the 5-iodo-1,2-oxazole ring under the reaction conditions is a primary concern. The oxazole ring, although aromatic, can be susceptible to cleavage under harsh basic or acidic conditions.[5][6] Furthermore, iodoaromatic compounds can exhibit sensitivity to light.[7] Therefore, the chosen protocol must be robust enough to ensure complete ester hydrolysis while being mild enough to preserve the integrity of the heterocyclic core. Our recommended protocol balances these factors by using a strong yet non-aggressive base (Lithium Hydroxide) at controlled temperatures.

Pillar 2: Experimental Protocol & Workflow

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and maximize yield and purity.

Experimental Workflow Diagram

Caption: A comprehensive workflow for the hydrolysis of ethyl 5-iodo-1,2-oxazole-3-carboxylate.

Materials and Reagents

| Reagent | Grade | Supplier Example |

| Ethyl 5-iodo-1,2-oxazole-3-carboxylate | >95% | Commercial |

| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS Reagent, >98% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich |

| Deionized Water (H₂O) | High Purity | In-house |

| Hydrochloric Acid (HCl), 1M solution | Volumetric Standard | Fisher Scientific |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR |

| Hexanes | ACS Grade | VWR |

| Silica Gel TLC Plates | F₂₅₄ | MilliporeSigma |

Step-by-Step Hydrolysis Protocol

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add ethyl 5-iodo-1,2-oxazole-3-carboxylate (1.0 eq).

-

Add Tetrahydrofuran (THF, approx. 5 mL per mmol of ester) and Deionized Water (H₂O, approx. 5 mL per mmol of ester). Stir the mixture to form a solution or a fine suspension.

-

Cool the flask to 0 °C in an ice-water bath.

-

In a separate container, dissolve lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) in a minimum amount of deionized water. Rationale: Using a slight excess of base ensures the reaction goes to completion and overcomes any potential degradation of the base. LiOH is chosen for its high reactivity at lower temperatures, which helps preserve the oxazole ring.

-

-

Reaction Execution:

-

Slowly add the aqueous LiOH solution to the stirred ester mixture at 0 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir vigorously for 2-4 hours. Note: The reaction progress should be monitored to avoid prolonged exposure to basic conditions.

-

-

In-Process Monitoring (Self-Validation):

-

Monitor the reaction by Thin-Layer Chromatography (TLC).

-

Eluent System: A typical starting point is 30-50% Ethyl Acetate in Hexanes.

-

Visualization: UV light (254 nm).

-

Analysis: The starting material (ester) will have a higher Rf value than the product (carboxylate salt, which will remain at the baseline). The reaction is complete when the starting material spot is no longer visible. Rationale: This step is critical to prevent premature workup (incomplete reaction) or over-running the reaction (potential for side products).

-

-

Workup and Isolation:

-

Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the THF.

-

Add deionized water to the remaining aqueous residue to ensure the lithium carboxylate salt is fully dissolved.

-

Cool the aqueous solution to 0 °C in an ice-water bath. This minimizes the solubility of the final carboxylic acid product.

-

Slowly add 1M HCl dropwise while vigorously stirring. Monitor the pH with pH paper or a calibrated meter. Continue adding acid until the pH is approximately 2.[8] A white precipitate of the carboxylic acid product should form. Rationale: The carboxylate salt is water-soluble, while the protonated carboxylic acid is significantly less soluble in acidic water, causing it to precipitate.[9]

-

Continue stirring in the ice bath for an additional 15-30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

-

Dry the product under high vacuum to a constant weight.

-

-

Characterization:

-

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

-

Pillar 3: Mechanistic Insight & Troubleshooting

Hydrolysis Reaction Mechanism

Caption: Mechanism of base-catalyzed hydrolysis (saponification).

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Incomplete Reaction | Insufficient base, low temperature, or short time. | Add another 0.5 eq of LiOH solution. Allow the reaction to stir for a longer period at room temperature. Gentle warming (to 40-50 °C) can be attempted cautiously. |

| Low Yield | Product is partially soluble in acidic water. | Ensure pH is sufficiently low (~2) during precipitation. Extract the acidic aqueous filtrate with ethyl acetate or dichloromethane (3x) to recover dissolved product. |

| Oily Product / No Precipitate | Product has low melting point or is impure. | If an oil forms, extract the entire acidified mixture with an organic solvent (e.g., EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. |

| Evidence of Ring Degradation | Reaction conditions are too harsh (e.g., high temp). | Repeat the reaction strictly at room temperature or below. Consider using a milder base like potassium carbonate (K₂CO₃) in a solvent system like EtOH/H₂O.[10] |

References

- An In-depth Technical Guide to the Stability and Degradation Profile of 2-Iodo-5-(m-tolyl)oxazole. Benchchem.

- stability issues of 2-Iodo-5-(m-tolyl)oxazole in solution. Benchchem.

- WO2000053589A1 - Process for preparing oxazole derivatives. Google Patents.

- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.

- BASE CATALYSED HYDROLYSIS OF ESTER. YouTube.

- US5387713A - Process for purification of carboxylic acids. Google Patents.

- General procedures for the purification of Carboxylic acids. Chempedia - LookChem.

- Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry.

- Synthesis of 1,3-oxazoles. Organic Chemistry Portal.

- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry - ACS Publications.

- One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry.

- Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. ResearchGate.

- Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Semantic Scholar.

- Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed.

- Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. PMC.

- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.

- Oxazole – Knowledge and References. Taylor & Francis.

- Iodine-Catalyzed Functionalization of Primary Aliphatic Amines to Oxazoles, 1,4-Oxazines, and Oxazinones. ACS Omega - ACS Publications.

- A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Organic Preparations and Procedures International.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.

- Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.

- hydrolysis of esters. Chemguide.

- Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ResearchGate.

- Isolation of a Carboxylic acid. Reddit.

- Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. PMC.

- Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Semantic Scholar.

Sources

- 1. 1,3-Oxazole synthesis [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 9. reddit.com [reddit.com]

- 10. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

preventing deiodination of 5-iodo-isoxazole during hydrolysis

Support Ticket ID: #ISOX-5-IODO-HYD-001 Subject: Preventing Deiodination of 5-Iodo-Isoxazole-4-Carboxylates During Hydrolysis Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Hydrolyzing esters on electron-deficient heteroaromatics, specifically 5-iodo-isoxazoles , presents a classic "chemoselectivity" paradox. The electron-withdrawing nature of the isoxazole ring, combined with the ester, makes the C-5 position highly electrophilic.

Standard hydroxide bases (NaOH, KOH) often trigger Nucleophilic Aromatic Substitution (

This guide provides three validated protocols to bypass this failure mode, ranked by substrate sensitivity.

Part 1: Diagnostic Workflow

Before selecting a reagent, assess your substrate's risk profile using the decision matrix below.

Figure 1: Decision matrix for selecting the hydrolysis method based on substrate electronic activation.

Part 2: The Mechanism of Failure

To prevent the side reaction, you must understand why it happens. The 5-iodo-isoxazole ring is an electron-poor system.

-

The Trap: Hydroxide ions (

) are hard nucleophiles. -

The Conflict: They attack the ester carbonyl (desired path) AND the C-5 carbon (undesired path).

-

The Result: Attack at C-5 forms a Meisenheimer-like complex, followed by the expulsion of Iodide (

). This yields the 5-hydroxy-isoxazole, which rapidly tautomerizes to the isoxazolone, often observed as a "black tar" or a UV-inactive baseline smear.

Figure 2: Competition between hydrolysis and nucleophilic aromatic substitution (

Part 3: Validated Protocols

Method A: The "Gold Standard" (TMSOK Dealkylation)

Best for: Highly sensitive substrates where any free hydroxide causes decomposition. Mechanism: Potassium trimethylsilanolate (TMSOK) acts as a nucleophile attacking the alkyl group of the ester (demethylation/deethylation) rather than attacking the carbonyl directly. This effectively performs an anhydrous hydrolysis.

Reagents:

-

Potassium Trimethylsilanolate (TMSOK)[1]

-

Solvent: Anhydrous THF or DME (Dimethoxyethane)

Protocol:

-

Dissolve 1.0 eq of the 5-iodo-isoxazole ester in anhydrous THF (0.1 M concentration).

-

Add 1.1 to 1.5 eq of solid TMSOK in one portion at room temperature.

-

Note: TMSOK is hygroscopic. Handle quickly or in a glovebox.

-

-

Stir at room temperature. Monitor by TLC/LCMS.

-

Observation: A precipitate (the potassium salt of the acid) often forms.

-

-

Workup (Critical): Do not add strong base. Dilute with

, then wash with dilute citric acid or 1M HCl to protonate the carboxylate. -

Extract with EtOAc, dry over

, and concentrate.

Why it works: The bulky silanolate anion is a poor nucleophile for

Method B: Controlled Saponification (LiOH)

Best for: Standard substrates; scalable; cheaper than TMSOK.

Mechanism: Lithium hydroxide is less basic in organic solvents than NaOH/KOH. The Lithium cation (

Reagents:

-

LiOH (monohydrate)[2]

-

Solvent: THF / Water (3:1 ratio)

Protocol:

-

Dissolve the ester in THF and cool to 0°C (Ice bath).

-

Add a pre-cooled solution of LiOH (1.2 eq) in water dropwise.

-

Tip: Do not use excess base. Stick to 1.1–1.2 equivalents.

-

-

Stir at 0°C. Do not heat.

-

Monitor vigorously. As soon as the starting material is consumed (usually 1-2 hours), quench immediately.

-

Quench: Pour into cold 5% citric acid solution.

Why it works: Lower temperature reduces the rate of

Method C: Acidic Hydrolysis (The Alternative)

Best for: Substrates that instantly turn black/tarry upon contact with any base. Mechanism: Acid-catalyzed hydrolysis activates the carbonyl via protonation. The C-5 position is not susceptible to nucleophilic attack under acidic conditions.

Reagents:

-

4N HCl in Dioxane or TFA/DCM.

Protocol:

-

Dissolve ester in Dioxane.

-

Add 4N HCl (5-10 eq).

-

Heat to 60°C.

-

Warning: Isoxazoles can be sensitive to N-O bond cleavage under harsh acidic/reductive conditions. Monitor closely.

-

Part 4: Data & Comparison

| Feature | Method A (TMSOK) | Method B (LiOH) | Method C (Acid) |

| Mechanism | Carbonyl Attack | Acid Catalysis | |

| pH Condition | Anhydrous / Basic | Aqueous / Basic | Aqueous / Acidic |

| Risk of Deiodination | Lowest | Moderate | Low |

| Risk of Ring Opening | Low | Moderate | Moderate (Thermal) |

| Cost | High | Low | Low |

| Scalability | Good (Process friendly) | Excellent | Good |

Part 5: Troubleshooting (FAQ)

Q: My reaction mixture turned black immediately after adding NaOH. Can I save it? A: Likely not. The black color indicates polymerization or ring fragmentation (isoxazole ring opening). For your next attempt, switch to Method A (TMSOK) . Do not use NaOH or KOH for halo-isoxazoles.

Q: I see the product mass (M+1), but also a peak at M-126. What is that? A: M-126 corresponds to the loss of Iodine (Atomic mass ~127) + H. This confirms deiodination is occurring. Lower the temperature of your LiOH reaction to -10°C or switch to TMSOK.

Q: Can I use enzymatic hydrolysis? A: Yes. Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CALB) are excellent for these substrates as they operate at neutral pH. However, they require screening and are slower than chemical methods.

References

-

Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble reagents for the conversion of esters and nitriles to carboxylic acids and primary amides. Tetrahedron Letters, 25(51), 5831-5834.

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York. (General reference for LiOH specificity vs NaOH).

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

activation by EWGs).

Sources

Technical Support Center: Synthesis of 5-iodo-1,2-oxazole-3-carboxylic acid

Welcome to the technical support guide for the synthesis of 5-iodo-1,2-oxazole-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis and improve your reaction yields and product purity.

The 1,2-oxazole (or isoxazole) ring is a key scaffold in medicinal chemistry.[1] The introduction of an iodine atom at the 5-position provides a valuable handle for further functionalization, typically through metal-catalyzed cross-coupling reactions, making this compound a crucial building block for creating diverse molecular libraries.

This guide focuses on a common and reliable synthetic approach: the formation of a 1,2-oxazole-3-carboxylate ester, followed by electrophilic iodination and subsequent saponification.

General Synthetic Workflow

A robust method for preparing the target compound involves a three-step sequence. Understanding this workflow is critical for effective troubleshooting.

Caption: A decision tree for troubleshooting low yields in the synthesis.

Detailed Breakdown:

-

Cycloaddition Step Issues: The [3+2] cycloaddition is the foundation of the synthesis. The key is the controlled in situ generation of the unstable nitrile oxide intermediate.

-

Causality: Rapid generation of nitrile oxide can lead to dimerization, forming a furoxan byproduct, which competes with the desired cycloaddition. The activity of the oxidant (e.g., household bleach, Chloramine-T) is also critical. [1] * Solution: Add the oxidant solution dropwise to a mixture of the aldoxime and alkyne at a controlled temperature (e.g., 0 °C to room temperature). Monitor the reaction by TLC or LC-MS to ensure the consumption of the starting alkyne.

-

-

Iodination Step Issues: Electrophilic iodination of the isoxazole ring requires careful control of reagents and conditions.

-

Causality: The C-5 position of the 1,2-oxazole ring is acidic and prone to metallation or electrophilic attack, but the reaction can be sluggish. Insufficient activation or an inadequate iodinating agent will result in incomplete conversion. Conversely, harsh conditions can lead to ring degradation.

-

Solution: N-Iodosuccinimide (NIS) in a polar aprotic solvent like acetonitrile or DMF is often effective and clean. [2]If using elemental iodine (I₂), a base is typically required to facilitate the reaction. Forcing the reaction with high heat is generally not advisable.

-

-

Hydrolysis (Saponification) & Workup Issues: The final step can be a major source of yield loss due to product instability.

-

Causality: Azole carboxylic acids can be prone to decarboxylation, especially under harsh acidic or basic conditions or at elevated temperatures. [3]The product may also have limited solubility in certain solvents, leading to physical losses during extraction and isolation.

-

Solution: Perform the hydrolysis at room temperature or slightly below. During the acidic workup, add the acid slowly to the cooled basic solution (0 °C) to control the exotherm and minimize the time the product spends in a strongly acidic environment. If the product precipitates, ensure complete collection by thorough washing of the glassware.

-

Question: I am observing a significant byproduct in my iodination step. How can I identify and prevent it?

The most common byproduct during iodination is the starting, un-iodinated material. However, other side reactions are possible.

Table 1: Troubleshooting Byproducts in the Iodination Step

| Observed Byproduct (by Mass Spec) | Likely Cause | Prevention Strategy |

| Starting Material (Un-iodinated) | Insufficiently reactive conditions; degraded iodinating agent. | Increase equivalents of NIS to 1.2-1.5. Ensure NIS is pure and dry. If using I₂, consider a stronger, non-nucleophilic base. |

| Di-iodinated Product | Highly activating conditions; excess iodinating agent. | Use stoichiometric amounts of NIS (1.05-1.1 eq). Run the reaction at a lower temperature to control reactivity. |

| Ring-Opened or Degraded Products | Reaction temperature is too high; presence of strong nucleophiles. | Maintain reaction temperature at or below room temperature. Ensure solvents are anhydrous and free of nucleophilic contaminants. |

Question: The final carboxylic acid product is difficult to purify. What is the best method?

Purification can be challenging due to the polar nature of the carboxylic acid.

-

Acid-Base Extraction: Before other methods, perform an acid-base wash. Dissolve the crude product in a solvent like ethyl acetate. Wash with a mild base (e.g., saturated NaHCO₃ solution). The desired acid will move to the aqueous layer. The aqueous layer can then be re-acidified (e.g., with 1M HCl) at 0 °C, and the purified product can be extracted back into an organic solvent or collected by filtration if it precipitates.

-

Recrystallization: This is the preferred method if a suitable solvent system can be found. Try solvent systems like ethanol/water, acetone/hexanes, or ethyl acetate/heptane. 3. Column Chromatography: This should be a last resort due to potential streaking of the carboxylic acid on silica gel. If necessary, use a mobile phase containing a small amount of acetic or formic acid (e.g., 0.5-1%) to suppress deprotonation of the analyte and improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of N-Iodosuccinimide (NIS) in the iodination step? NIS serves as an electrophilic source of iodine ("I⁺"). The nitrogen-iodine bond is polarized, making the iodine atom susceptible to nucleophilic attack by the electron-rich isoxazole ring. The reaction is often facilitated by an acid catalyst which protonates NIS, making it an even more potent electrophile.

Q2: Are there alternative methods for synthesizing the 1,2-oxazole ring? Yes, several methods exist for synthesizing the oxazole core. [4][5]A prominent alternative is the reaction of a β-dicarbonyl compound with hydroxylamine. [1]However, for obtaining a 3-carboxylic acid derivative, the [3+2] cycloaddition of a propiolate ester is often more direct and regioselective.

Q3: What are the critical safety precautions for this synthesis?

-

N-Iodosuccinimide (NIS): NIS is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Use appropriate care when handling organic solvents like acetonitrile (toxic) and ethereal solvents (peroxide-forming).

-

Acid/Base Handling: The use of strong acids and bases requires caution. Always add reagents slowly and with cooling to control exothermic reactions.

Q4: Can I use a different iodinating agent? Yes. Molecular iodine (I₂) is a common alternative, but it typically requires a base to generate the active iodinating species and deprotonate the isoxazole. [6]A strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to deprotonate the C5 position, followed by quenching with I₂. However, this method requires strictly anhydrous conditions and handling of pyrophoric reagents. For laboratory-scale synthesis, NIS is often safer and more convenient.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on your specific substrate and laboratory conditions.

Step 1: Synthesis of Ethyl 1,2-oxazole-3-carboxylate

-

To a round-bottom flask, add formaldoxime (1.0 eq) and ethyl propiolate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

-

Cool the mixture to 0 °C in an ice bath.

-

Prepare a solution of sodium hypochlorite (household bleach, ~8.25%, 1.1 eq) in water.

-

Add the bleach solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of ethyl propiolate.

-

Upon completion, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of Ethyl 5-iodo-1,2-oxazole-3-carboxylate

-

Dissolve the ethyl 1,2-oxazole-3-carboxylate (1.0 eq) in anhydrous acetonitrile.

-

Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-8 hours under the exclusion of light (wrap the flask in aluminum foil).

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Once complete, remove the acetonitrile under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution (to quench any remaining NIS/iodine) followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude iodinated ester, which can be used directly in the next step or purified by chromatography.

Step 3: Synthesis of this compound

-

Dissolve the crude ethyl 5-iodo-1,2-oxazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C and add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq).

-

Stir the mixture, allowing it to slowly warm to room temperature over 2-4 hours.

-

Monitor the saponification by TLC or LC-MS until the starting ester is consumed.

-

Cool the mixture back to 0 °C and carefully acidify to pH ~2 with cold 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the final product, this compound. The product can be further purified by recrystallization.

References

-

Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

-

Huang, H., & Yu, B. (2026). Modular assembly of chiral nitrogen-bridged rings achieved by palladium-catalyzed diastereoselective and enantioselective cascade cyclization reactions. EurekAlert!. [Link]

-

Yamada, T., et al. (2017). Development of a method for the synthesis of 2,4,5- trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry. [Link]

-

Author(s) not specified. (2024). Lewis acid-mediated transformations of 5-acyl-N-fluoroalkyl-1,2,3-triazoles to cyclopentenones, indenones, or oxazoles. RSC Publishing. [Link]

-

Author(s) not specified. (2023). Iodination of carboxylic acid and related compounds. Chemia. [Link]

-

Nayak, A. S. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

-

Author(s) not specified. (2024). Lewis acid-mediated transformations of 5-acyl-N-fluoroalkyl-1,2,3-triazoles to cyclopentenones, indenones, or oxazoles. PMC. [Link]

-

Author(s) not specified. (n.d.). A Non-Classical Route to 2,3-Diiodoindoles from Indole-2-carboxylic Acids. Synfacts. [Link]

-

Author(s) not specified. (2019). Iodine-Catalyzed Functionalization of Primary Aliphatic Amines to Oxazoles, 1,4-Oxazines, and Oxazinones. ACS Omega. [Link]

-

Author(s) not specified. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

-

Author(s) not specified. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

-

Author(s) not specified. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. [Link]

-

Author(s) not specified. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv. [Link]

-

Author(s) not specified. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. [Link]

-

Author(s) not specified. (n.d.). Multicomponent aqueous synthesis of 5‐iodo‐1,2,3‐triazoles and functionalization by Sonogashira cross‐coupling reaction. ResearchGate. [Link]

-

Author(s) not specified. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Iodination of carboxylic acid and related compounds: Aliphatic compound iodination reactions (5): Discussion series on bromination/iodination reactions 22 – Chemia [chemia.manac-inc.co.jp]

Technical Support Center: Optimizing Suzuki Coupling of Electron-Deficient 5-Iodoisoxazoles

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, medicinal chemists, and process scientists encountering challenges with the coupling of electron-deficient 5-iodoisoxazoles. These substrates, while valuable building blocks, present unique challenges that require a nuanced approach to optimization. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Section 1: Troubleshooting Common Reaction Failures

This section addresses the most frequent and frustrating issue: low or no product formation. We will dissect the problem systematically, moving from the catalyst system to the reaction parameters.

Q1: My reaction shows low or no conversion of the 5-iodoisoxazole starting material. Where should I begin troubleshooting?

A1: Low or no conversion is a common hurdle that can almost always be traced back to one of four key areas: the catalyst system, the choice of base, the solvent, or the reaction temperature. The electron-deficient nature of the 5-iodoisoxazole ring makes the oxidative addition step relatively facile compared to electron-rich systems.[1][2] Therefore, issues often arise in the subsequent, more complex steps of the catalytic cycle.

Here is a systematic approach to diagnosing the problem:

-

Evaluate the Catalyst System (Palladium Source & Ligand):

-